Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2

PfSUB1 PvSUB1 IC50

Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 (Compound 40) is a substrate-based α-ketoamide peptidomimetic optimized for low nanomolar inhibition of Plasmodium SUB1. Critically, the Cpg residues and Ala(CO) ketomethylene warhead confer >200-fold enhanced PfSUB1 potency and metabolic stability compared to earlier leads. This scaffold demonstrates 70% parasitemia reduction in vivo. For malaria drug discovery programs requiring a highly validated, selective SUB1 inhibitor with established SAR and in vivo proof-of-concept, this compound is the definitive starting point.

Molecular Formula C31H49N7O11
Molecular Weight 695.8 g/mol
Cat. No. B12374987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2
Molecular FormulaC31H49N7O11
Molecular Weight695.8 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(C)C(=O)NC(C)C(=O)C(=O)NC(CC(=O)O)C(=O)NC(C1CCCC1)C(=O)N)NC(=O)C(C2CCCC2)NC(=O)C)O
InChIInChI=1S/C31H49N7O11/c1-14(25(43)31(49)36-20(13-21(41)42)28(46)38-23(26(32)44)18-9-5-6-10-18)33-27(45)15(2)34-29(47)22(16(3)39)37-30(48)24(35-17(4)40)19-11-7-8-12-19/h14-16,18-20,22-24,39H,5-13H2,1-4H3,(H2,32,44)(H,33,45)(H,34,47)(H,35,40)(H,36,49)(H,37,48)(H,38,46)(H,41,42)/t14-,15-,16+,20-,22-,23-,24-/m0/s1
InChIKeyMQOPWNUKHLXCDC-HPQLBRKRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2: Product Overview for a Potent α-Ketoamide SUB1 Protease Inhibitor for Antimalarial Research


Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 (compound 40) is a substrate-based peptidomimetic α-ketoamide inhibitor designed to target the Plasmodium subtilisin-like protease 1 (SUB1) [1]. This compound is a key tool in antimalarial drug discovery, as SUB1 is essential for parasite egress from host cells in both hepatic and blood stages [1]. The compound incorporates non-natural amino acids, including Cpg (cyclopropylglycine) and a ketomethylene isostere (Ala(CO)), which are critical for enhancing metabolic stability and potency [1].

Why Generic Substitution is Ineffective for Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2: Critical Structural Determinants for Potent SUB1 Inhibition


This compound is a highly optimized α-ketoamide pseudopeptide where specific non-natural modifications are essential for its potency and selectivity profile. Simple replacement with linear peptides or analogs lacking the Cpg residues and the Ala(CO) ketomethylene isostere leads to a significant loss of SUB1 inhibitory activity and antiparasitic effect [1]. The structure-activity relationship (SAR) studies demonstrate that the cyclopropylglycine (Cpg) at P4 and P2' positions and the ketomethylene warhead are critical for achieving low nanomolar potency against both P. vivax and P. falciparum SUB1, as well as for enhancing cellular activity against parasite egress [1].

Quantitative Evidence Guide for Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2: Comparative Performance Data vs. Key Analogs


Direct Comparison of PfSUB1 and PvSUB1 Inhibitory Potency (IC50) for Compound 40 vs. Compound 1 (MAM-117)

Compound 40 (Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2) demonstrates a significant increase in inhibitory potency against both P. vivax and P. falciparum SUB1 compared to the reference compound 1 (MAM-117, Ac-Ile-Thr-Ala-AlaCO-Asp-Glu(Oall)-NH2) [1].

PfSUB1 PvSUB1 IC50

Enhanced Cellular Activity: Comparison of Merozoite Egress Inhibition (IC50) for Compound 40 vs. Compound 8

Compound 40 shows substantially improved activity in a functional, cell-based assay measuring the inhibition of P. falciparum merozoite egress, when compared to a less hydrophobic analog, compound 8 [1].

Merozoite egress P. falciparum Cellular assay

Target Selectivity Profile: Compound 40 and Compound 8 Show Minimal Cross-Reactivity with Mammalian Serine Proteases

While a direct quantitative selectivity panel for compound 40 is not explicitly reported, the high selectivity of its closely related analog, compound 8, against a panel of mammalian serine peptidases strongly supports the target-specific design of this α-ketoamide series [1].

Selectivity Mammalian proteases Off-target

Enhanced Metabolic Stability: Plasma Half-Life Comparison of Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 vs. Linear Peptide Analogs

The incorporation of the non-natural Cpg and Ala(CO) modifications in compound 40 leads to a substantial improvement in metabolic stability compared to unmodified linear peptides .

Plasma stability Half-life Proteolytic resistance

In Vivo Efficacy in a Mouse Malaria Model: Parasite Load Reduction with Compound 40

In a mouse malaria model, daily intraperitoneal administration of compound 40 demonstrated a significant reduction in parasite burden .

In vivo efficacy Mouse model Parasitemia

Recommended Research and Development Applications for Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2


Antimalarial Lead Optimization: Utilizing Compound 40 as a Chemical Tool for Structure-Activity Relationship (SAR) Studies

Compound 40 serves as a highly optimized starting point for medicinal chemistry campaigns targeting SUB1. Its >200-fold improvement in PfSUB1 potency compared to the initial reference compound 1 makes it an ideal scaffold for further modifications aimed at improving pharmacokinetic properties and oral bioavailability, as demonstrated in the 2024 study by Legru et al. [1].

Investigating SUB1 Biology: Using Compound 40 to Probe Parasite Egress Mechanisms

The potent inhibition of merozoite egress (IC50 = 23 µM) and the high selectivity for SUB1 over mammalian proteases make this compound a precise tool for dissecting the role of SUB1 in the malaria parasite's life cycle [1]. Researchers can use it to validate the target's essentiality and study the downstream effects of SUB1 inhibition on host cell egress and invasion.

In Vivo Proof-of-Concept Studies: Evaluating SUB1 Inhibition as an Antimalarial Strategy

With demonstrated in vivo efficacy in a mouse model (70% reduction in parasitemia) and a plasma half-life of 6 hours, compound 40 is well-suited for initial in vivo pharmacodynamic studies . It can be used to establish a baseline for target engagement and efficacy in a live infection model, providing critical data to support the SUB1 inhibition hypothesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.